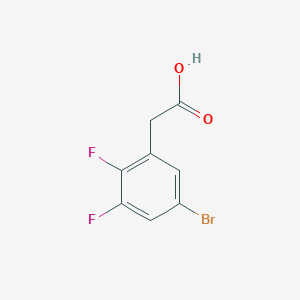

5-Bromo-2,3-difluorophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2,3-difluorophenylacetic acid is a chemical compound with the CAS Number: 1780302-08-0 . It has a molecular weight of 251.03 . The IUPAC name for this compound is 2-(5-bromo-2,3-difluorophenyl)acetic acid . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H5BrF2O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) . This indicates the presence of bromine, fluorine, and acetic acid functional groups in the molecule. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 251.03 .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of halogenated phenylacetic acids, such as 3,5-Difluorophenylacetic acid, involves several chemical transformations starting from halogenated bromobenzene derivatives. For instance, Lin Yuan-bin (2007) describes a preparation method for 3,5-Difluorophenylacetic acid from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction, showcasing the versatility of halogenated phenylacetic acids in organic synthesis (Lin Yuan-bin, 2007).

Biological Applications

The incorporation of brominated and fluorinated moieties into organic compounds has been extensively studied for their biological effects. For example, the study on the mutagenic effect of base analogues like 5-bromodeoxyuridine on phage T4 by E. Freese (1959) highlights the impact of brominated compounds on genetic material, indicating potential research applications in genetics and molecular biology (E. Freese, 1959).

Analytical and Environmental Studies

The study by G. Cowman and P. Singer (1996) on the effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances demonstrates the environmental relevance of brominated compounds. This research provides insights into water treatment processes and the formation of disinfection byproducts (G. Cowman & P. Singer, 1996).

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds of this nature are often involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways .

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

2-(5-bromo-2,3-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSKLYBTQIMWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)

![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)

![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)

![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)

![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)